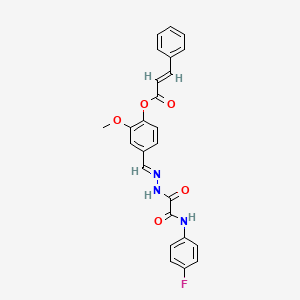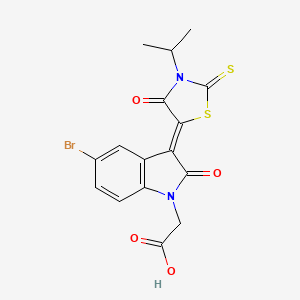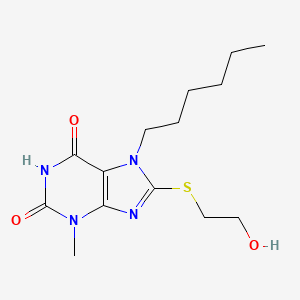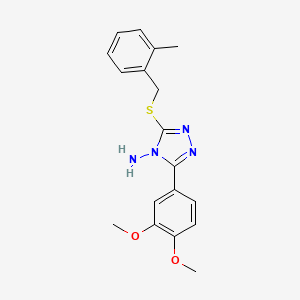
4-((2-(2-((4-Fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)-2-methoxyphenyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE is a complex organic compound characterized by its unique structure, which includes a fluorinated aniline moiety, an oxoacetyl group, and a carbohydrazonoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE typically involves multiple steps:
Formation of the Fluoroaniline Intermediate: The initial step involves the nitration of aniline to form 4-fluoronitrobenzene, followed by reduction to yield 4-fluoroaniline.
Oxoacetylation: The 4-fluoroaniline is then subjected to oxoacetylation using oxalyl chloride in the presence of a base such as pyridine to form the oxoacetyl derivative.
Carbohydrazonoyl Formation: The oxoacetyl derivative is reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Final Coupling: The carbohydrazonoyl intermediate is then coupled with 2-methoxyphenyl 3-phenylacrylate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxoacetyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It inhibits the COX enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-CHLOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE
- 4-(2-((4-BROMOANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE
Uniqueness
The presence of the fluorine atom in 4-(2-((4-FLUOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-MEO-PH 3-PHENYLACRYLATE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and bromo analogs. This fluorinated compound also exhibits different pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects in medicinal applications.
Properties
Molecular Formula |
C25H20FN3O5 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H20FN3O5/c1-33-22-15-18(7-13-21(22)34-23(30)14-8-17-5-3-2-4-6-17)16-27-29-25(32)24(31)28-20-11-9-19(26)10-12-20/h2-16H,1H3,(H,28,31)(H,29,32)/b14-8+,27-16+ |
InChI Key |
XYUVUWWOCGVBQJ-PHGNHDHESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12036598.png)


![N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12036612.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12036617.png)
![(5E)-2-(4-ethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12036621.png)
![2-{[2-(1,3-Benzodioxol-5-YL)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B12036624.png)
![3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12036641.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12036642.png)

![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12036644.png)


![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12036667.png)
